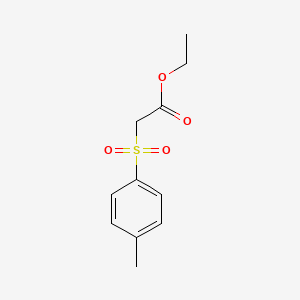
乙酸(p-甲苯磺酰)-乙酯
描述
Acetic acid, (p-tolylsulfonyl)-, ethyl ester is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, (p-tolylsulfonyl)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (p-tolylsulfonyl)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
催化反应
乙酸(p-甲苯磺酰)-乙酯在催化反应中发挥着重要作用,特别是在邻二醇酯合成中。这些酯类,包括乙二醇乙酸酯,是通过均相钌催化从合成气合成的。在这个过程中,脂肪族羧酸如冰醋酸既作为共反应剂,又作为钌催化剂的溶剂,促进CO-氢化反应。添加大离子促进剂,如季铵磷和铯阳离子,极大地增强了产生邻二醇酯的产率和选择性(J. F. Knifton, 1982)。
生物燃料升级中的酯化反应
这种化合物还参与了通过酯化来升级热解生物燃料,特别是乙酸与高沸点苄醇的酯化。这个过程旨在在进一步精制之前降低原油热解生物燃料的氧含量和酸度,同时生产苄醋酸等增值化学品。使用布朗斯特酸性离子液体功能化的乙基桥联有机硅空心纳米球在催化这一反应中显示出显著的潜力,表现出高催化活性和选择性(Panpan Zhang et al., 2018)。
发酵和酯形成
在酵母菌Saccharomyces cerevisiae的发酵过程中,醇和酰基辅酶A形成酯,取决于乙酰辅酶A的可用性。特别是乙酸乙酯的形成受到少量DNP(2,4-二硝基苯酚)的刺激,这种效应被硫辛酸增强,被砷酸钠抵消。这说明了在厌氧发酵过程中促进酯形成的生化反应的复杂相互作用(K. Nordström, 1963)。
咪唑[1,2-a]苯并咪唑衍生物的合成
(9-取代咪唑[1,2-a]苯并咪唑基-2)乙酸乙酯已经合成,展示了乙酸(p-甲苯磺酰)-乙酯在制备具有潜在生物活性的化合物中的实用性。这些活性包括杀真菌、抗微生物、抗心律失常作用以及对脑节律生成的影响,突显了该化合物在制药和生物化学研究中的相关性(V. Anisimova et al., 2011)。
环境和工业应用
该化合物在环境和工业领域中找到应用,特别是在旨在可持续生产和提取化学品的过程中。例如,已经开发了膜电解和两相酯化技术,用于从生物精炼副产物中提取和升级短链羧酸酯,利用乙酸衍生物。这个过程代表了一种无废弃的方法,将碳嵌入工业化学品中,而不是释放为CO2,生产乙酸乙酯等精细化学品(Stephen J Andersen et al., 2014)。
作用机制
Target of Action
Ethyl 2-tosylacetate, also known as Acetic acid, (p-tolylsulfonyl)-, ethyl ester or ethyl 2-(4-methylphenyl)sulfonylacetate, is a type of organic tosylate . The primary targets of this compound are alcohol groups in organic molecules . It is used to transform these alcohol groups into sulfonic esters, creating what is termed an organic tosylate .
Mode of Action
The compound interacts with its targets through a process of substitution . In the presence of a base, the tosylate group in the compound acts as a leaving group, allowing a nucleophile to attack the electrophilic carbon . This results in the conversion of an alcohol group into a tosylate or mesylate .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-tosylacetate primarily involve the transformation of alcohol groups into sulfonic esters . This process is crucial in the synthesis of various biochemical compounds. For instance, the laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene, involves first converting the alcohol into an organic tosylate .
Result of Action
The result of Ethyl 2-tosylacetate’s action is the transformation of alcohol groups into sulfonic esters, creating organic tosylates or mesylates . These groups are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . This transformation is crucial in various biochemical synthesis processes .
Action Environment
The action of Ethyl 2-tosylacetate can be influenced by various environmental factors. For instance, the presence of a base is necessary for the compound to act on its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.
生化分析
Biochemical Properties
Ethyl 2-tosylacetate is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be an excellent leaving group in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . The nature of these interactions is largely determined by the structure of the sulfonyl chloride .
Cellular Effects
The effects of Ethyl 2-tosylacetate on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found that alcohol, which can be transformed into Ethyl 2-tosylacetate, damages DNA inside cells . This damage could potentially lead to diseases like cancer .
Molecular Mechanism
The molecular mechanism of Ethyl 2-tosylacetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known that the conversion of an alcohol to a tosylate or mesylate, such as Ethyl 2-tosylacetate, proceeds with retention of configuration at the electrophilic carbon . This process is crucial for the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-tosylacetate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the laboratory synthesis of isopentenyl diphosphate was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group .
Dosage Effects in Animal Models
The effects of Ethyl 2-tosylacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ethyl 2-tosylacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .
Transport and Distribution
Ethyl 2-tosylacetate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. After a drug enters the systemic circulation, it is distributed to the body’s tissues .
Subcellular Localization
The subcellular localization of Ethyl 2-tosylacetate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Tools like DeepLoc 2.0 can predict the multi-label subcellular localization of eukaryotic proteins .
属性
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYJUBMHZEPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951189 | |
| Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2850-19-3 | |
| Record name | Acetic acid, 2-[(4-methylphenyl)sulfonyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2850-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (4-tolylsulphonyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (4-tolylsulphonyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
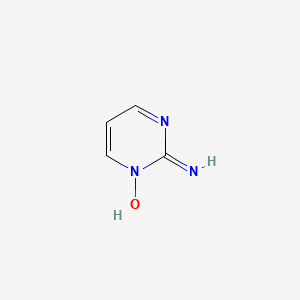

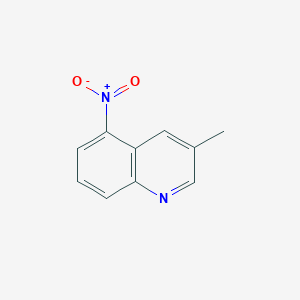
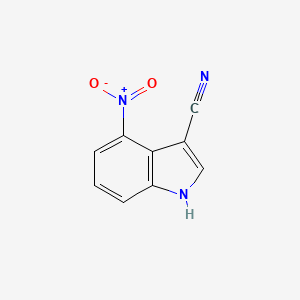

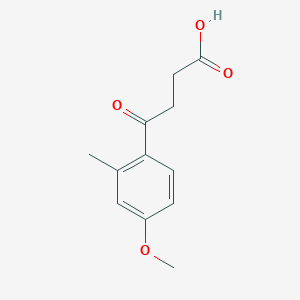
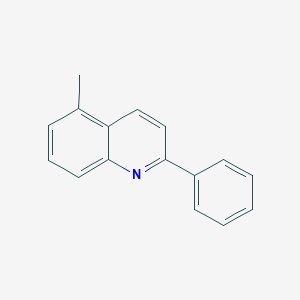
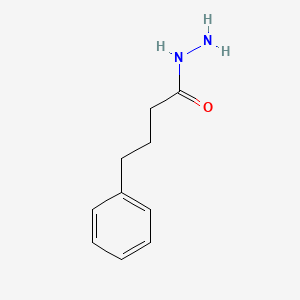
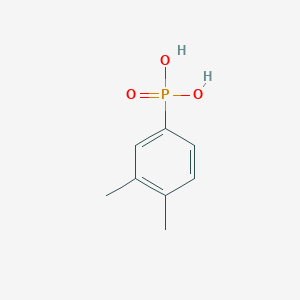

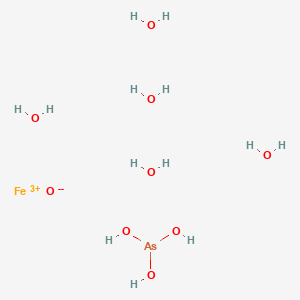
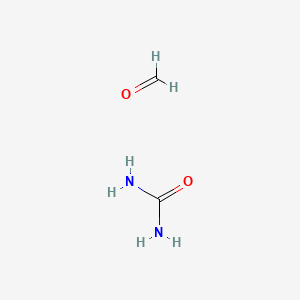

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro-](/img/structure/B1617068.png)
